
3-(1,3-二苯基-2-咪唑烷基)-9-乙基-9H-咔唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” has a molecular formula of C20H19N3 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” consists of 20 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” such as melting point, boiling point, density, and molecular weight are available from various sources .
科学研究应用
透明质酸合成抑制剂
该化合物也称为 5'-脱氧-5'-(1,3-二苯基-2-咪唑烷基)-胸腺嘧啶 (DDIT),已被鉴定为透明质酸合成的有效抑制剂 . 透明质酸是细胞外基质的主要成分之一,参与调节人类生理学和疾病中的多种过程 .
癌症治疗
DDIT 在癌症治疗中显示出巨大的潜力。 研究发现,它比现有的抑制剂 4-甲基伞形酮 (4-MU) 更有效,并能显著抑制在组织培养中生长的三阴性乳腺癌细胞的侵袭性 .
靶向乳腺癌细胞
在肿瘤学领域,DDIT 已被用于靶向乳腺癌细胞。 研究发现,它能显著抑制三阴性乳腺癌细胞的侵袭性 .
透明质酸靶向
DDIT 已被用于透明质酸靶向研究。 透明质酸在恶性组织中的积累不仅有助于肿瘤生长和转移,而且还与癌症患者的预后不良有关 .
合成新化合物
DDIT 可用于合成新化合物。 游离的 5'-醛的再生可以通过用弱酸处理来完成 .
细胞外基质研究
DDIT 已被用于细胞外基质研究。 DDIT 抑制的透明质酸是包围多种不同组织细胞的细胞外基质中最重要的成分之一 .
作用机制
Target of Action
The primary target of the compound 3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is hyaluronan synthases . These enzymes are responsible for the synthesis of hyaluronan, a major component of the extracellular matrix involved in various physiological and pathological processes .
Mode of Action
The compound acts as an inhibitor of hyaluronan synthesis . It interacts with hyaluronan synthases, reducing their activity and subsequently decreasing the production of hyaluronan .
Biochemical Pathways
The inhibition of hyaluronan synthesis affects several biochemical pathways. Hyaluronan plays a crucial role in tumor growth, neo-angiogenesis, and the metastatic cascade . Therefore, the reduction in hyaluronan synthesis can potentially suppress these processes, impacting the progression of diseases such as cancer .
Result of Action
The compound’s action results in a significant reduction in hyaluronan levels. This can suppress the aggressiveness of certain types of cells, such as triple-negative breast cancer cells . Therefore, the compound may have potential therapeutic applications in the treatment of diseases characterized by excessive hyaluronan accumulation .
生化分析
Biochemical Properties
3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of hyaluronan synthesis, which is crucial for the proliferation, survival, migration, and invasion of cancer cells . The compound’s interaction with hyaluronan synthases and its ability to inhibit their activity highlight its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, particularly triple-negative breast cancer cells, the compound significantly suppresses aggressiveness by inhibiting hyaluronan synthesis . This inhibition leads to reduced cell proliferation, migration, and invasion, thereby highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of hyaluronan synthases, leading to a decrease in hyaluronan production . This inhibition disrupts the extracellular matrix composition, affecting cell signaling pathways and gene expression. The compound’s ability to modulate these molecular mechanisms underscores its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained inhibition of hyaluronan synthesis
Dosage Effects in Animal Models
The effects of 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits hyaluronan synthesis without causing significant toxicity . At higher doses, potential adverse effects may arise, necessitating careful dosage optimization in therapeutic applications. Threshold effects and toxicological profiles must be thoroughly investigated to ensure safe and effective use.
Metabolic Pathways
3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its role in inhibiting hyaluronan synthesis suggests that it may affect metabolic flux and metabolite levels associated with this pathway . Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(1,3-Diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for optimizing its therapeutic applications.
属性
IUPAC Name |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3/c1-2-30-27-16-10-9-15-25(27)26-21-22(17-18-28(26)30)29-31(23-11-5-3-6-12-23)19-20-32(29)24-13-7-4-8-14-24/h3-18,21,29H,2,19-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNLJYKYPSQPEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
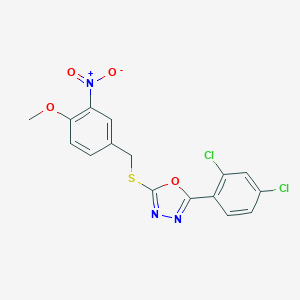

![2-{3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392408.png)
![benzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B392409.png)
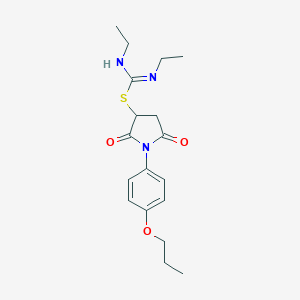
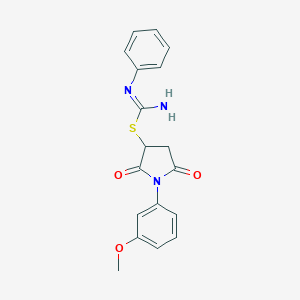
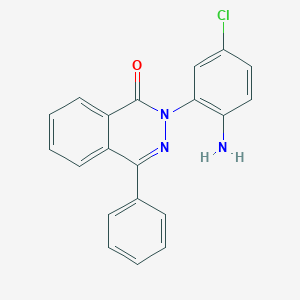
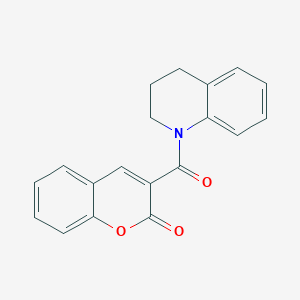
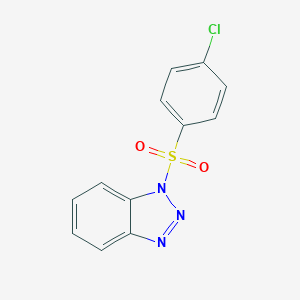
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-naphthyl)amine](/img/structure/B392421.png)
![4-(2,5-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392423.png)

![4-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392426.png)

